2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by three key substituents:
- An (E)-hydroxyiminomethyl group at position 3, introducing geometric isomerism and possible chelation properties.
- A methyl group at position 9, contributing to steric effects and metabolic stability.
This structure positions the compound within a broader family of pyrido-pyrimidinone derivatives, which are studied for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C12H14N4O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-3-[(Z)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O3/c1-8-3-2-5-16-11(8)15-10(13-4-6-17)9(7-14-19)12(16)18/h2-3,5,7,13,17,19H,4,6H2,1H3/b14-7- |
InChI Key |
GJCDLZOFEXBZSH-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N\O)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-hydroxyethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the hydroxyethyl group can enhance solubility and facilitate cellular uptake. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Amino Group Modifications
- Phenethyl vs. Hydroxyethyl: The compound in -methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, replaces the hydroxyethyl group with hydrophobic phenethyl chains. This substitution reduces aqueous solubility but may improve membrane permeability for CNS-targeting applications . Key Data:
| Property | Target Compound (Hydroxyethyl) | Phenethyl Analog () |
|---|---|---|
| Substituent Polarity | High (hydroxyl) | Low (aromatic) |
| Calculated LogP* | ~1.2 | ~3.5 |
*Estimated using fragment-based methods.
3-Substituent Variations
- Thiazolidinone Derivatives: highlights a compound with a (Z)-configured thiazolidinone ring at position 3. 305.3 for the target compound). Functional Impact: The thioxo group may act as a hydrogen-bond acceptor, while the thiazolidinone ring increases steric bulk .
- Hydroxyiminomethyl vs. Carboxaldehyde: The carboxaldehyde substituent in (2-[(4-ethoxyphenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde) replaces the hydroxyiminomethyl group with an aldehyde. This change introduces electrophilicity, enabling Schiff base formation but reducing stability under physiological conditions .
9-Methyl vs. Other Alkyl Groups
- Ethyl and Cyclic Alkyls :
Compounds in feature ethyl or cyclic alkyl groups (e.g., piperidin-4-yl) at position 8. These substitutions increase lipophilicity and may improve blood-brain barrier penetration compared to the methyl group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Hydrophilicity vs. Bioavailability : The target compound’s hydroxyethyl group improves solubility but may limit membrane permeability compared to phenethyl analogs .
- Thiazolidinone Moieties: suggests that sulfur-containing substituents could enhance metal-binding capacity, relevant for metalloenzyme inhibitors .
- Piperazinyl/Piperidinyl Groups : These substituents, as in and , align with established CNS drug pharmacophores, warranting further exploration for neuropsychiatric applications .
Biological Activity
The compound 2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown inhibitory effects against a range of pathogens, including bacteria and fungi. A study demonstrated that derivatives with a hydroxyl group at specific positions on the pyrimidine ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Antiviral Potential
The compound's structural features suggest potential antiviral activity. Research on related compounds indicates that pyrimidine derivatives can inhibit viral replication. For example, compounds with similar functional groups have been evaluated for their effectiveness against viruses like herpes simplex virus (HSV) and HIV, showing promising results in vitro .
The proposed mechanism of action for this class of compounds often involves interference with nucleic acid synthesis or modification of viral enzymes. The presence of hydroxyl and amino groups may enhance binding affinity to target sites within viral proteins or nucleic acids, thereby inhibiting their function .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including the compound . The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the amino and hydroxyl groups significantly influenced antimicrobial potency .
Study 2: Antiviral Activity Against HSV
In a controlled laboratory setting, the compound was tested for its antiviral properties against HSV. The results showed a dose-dependent inhibition of viral replication, with an IC50 value indicating effective concentrations required for significant antiviral activity. This suggests that further development could lead to therapeutic applications in treating viral infections .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
